molecular formula C13H16BrNO4 B2860792 5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide CAS No. 1902913-03-4

5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide

Cat. No.: B2860792
CAS No.: 1902913-03-4
M. Wt: 330.178
InChI Key: FZAMDSUMAVHASM-UHFFFAOYSA-N
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Description

5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and an octahydrobenzo[b][1,4]dioxin moiety. Its applications span across chemistry, biology, medicine, and industry, making it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the desired compound through a series of reactions involving triethyl phosphite and other reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(octahydro-1,4-benzodioxin-6-yl)furan-2-carboxamide: Unique due to its specific combination of functional groups.

    Other brominated furan derivatives: Share some structural similarities but differ in their specific substituents and biological activities.

    Octahydrobenzo[b][1,4]dioxin derivatives: Similar core structure but may lack the bromine or furan components.

Uniqueness

The uniqueness of this compound lies in its combination of a bromine atom, a furan ring, and an octahydrobenzo[b][1,4]dioxin moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c14-12-4-3-10(19-12)13(16)15-8-1-2-9-11(7-8)18-6-5-17-9/h3-4,8-9,11H,1-2,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAMDSUMAVHASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=C(O3)Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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